molecular formula C13H10O5S B073117 4-(Benzenesulfonyloxy)benzoic acid CAS No. 7507-41-7

4-(Benzenesulfonyloxy)benzoic acid

Cat. No.: B073117
CAS No.: 7507-41-7
M. Wt: 278.28 g/mol
InChI Key: ORTHAADHPFWMEZ-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyloxy)benzoic acid is an organic compound with the molecular formula C13H10O5S It is a derivative of benzoic acid, where the hydrogen atom of the hydroxyl group is replaced by a benzenesulfonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyloxy)benzoic acid typically involves the reaction of benzoic acid with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate benzenesulfonate ester, which is then hydrolyzed to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified through crystallization or distillation techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyloxy)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Sulfonamide or sulfonate ester derivatives.

    Hydrolysis: Benzoic acid and benzenesulfonic acid.

    Oxidation and Reduction: Sulfone and sulfide derivatives.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyloxy)benzoic acid involves its ability to interact with nucleophiles through the sulfonate group. This interaction can lead to the formation of covalent bonds with biological molecules, thereby exerting its effects. The molecular targets and pathways involved include enzymes and proteins that contain nucleophilic functional groups such as amines and thiols .

Properties

IUPAC Name

4-(benzenesulfonyloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5S/c14-13(15)10-6-8-11(9-7-10)18-19(16,17)12-4-2-1-3-5-12/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTHAADHPFWMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324917
Record name 4-[(Benzenesulfonyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7507-41-7
Record name NSC407977
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407977
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(Benzenesulfonyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzolsulfonyloxybenzoesäure
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